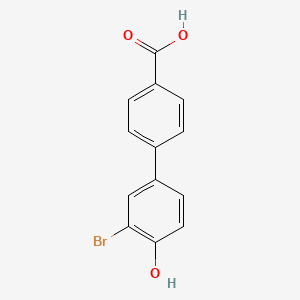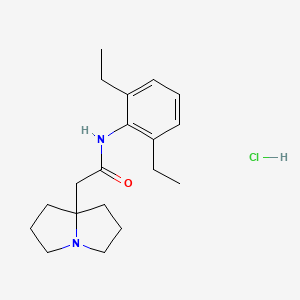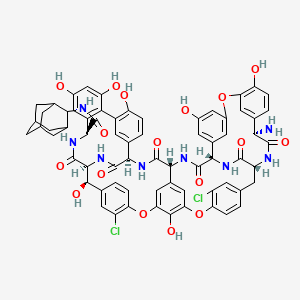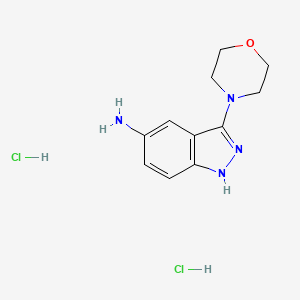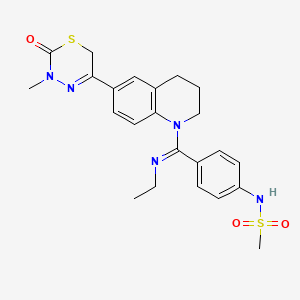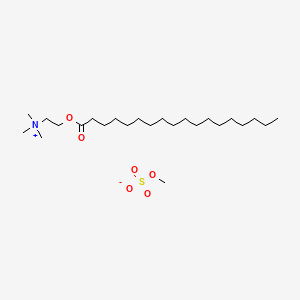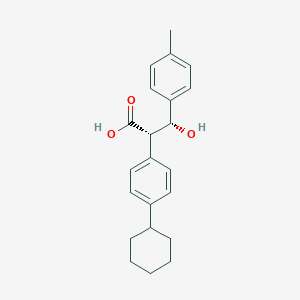
Benzenepropanoic acid, alpha-(4-cyclohexylphenyl)-beta-hydroxy-4-methyl-, (R*,R*)-(+)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 1-(3,4-dihydro-6-methyl-2,4-dioxo-2H-pyran-3-ylidene)ethanolate typically involves the reaction of 3-acetyl-6-methyl-2H-pyran-2,4(3H)-dione with sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then cooled, and the product is crystallized out, filtered, and dried to obtain the final product .
化学反应分析
Types of Reactions
Sodium 1-(3,4-dihydro-6-methyl-2,4-dioxo-2H-pyran-3-ylidene)ethanolate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: It can be reduced under specific conditions to yield different reduced forms.
Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogens and other substituents can be introduced using appropriate reagents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or other reduced forms .
科学研究应用
Sodium 1-(3,4-dihydro-6-methyl-2,4-dioxo-2H-pyran-3-ylidene)ethanolate has several scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic effects and as a preservative in pharmaceutical formulations.
Industry: Used as a preservative and fungicide in the food industry.
作用机制
The mechanism of action of Sodium 1-(3,4-dihydro-6-methyl-2,4-dioxo-2H-pyran-3-ylidene)ethanolate involves its interaction with various molecular targets. It acts by inhibiting the growth of fungi and bacteria, thereby preserving the quality of food products. The compound disrupts the cell membrane integrity of microorganisms, leading to their death .
相似化合物的比较
Similar Compounds
Sodium Benzoate: Another common preservative used in the food industry.
Potassium Sorbate: Widely used as a preservative in food and beverages.
Calcium Propionate: Used to prevent mold growth in bakery products.
Uniqueness
Sodium 1-(3,4-dihydro-6-methyl-2,4-dioxo-2H-pyran-3-ylidene)ethanolate is unique due to its specific chemical structure and properties. It is particularly effective in preserving food products by inhibiting the growth of a wide range of microorganisms .
属性
CAS 编号 |
88221-88-9 |
|---|---|
分子式 |
C22H26O3 |
分子量 |
338.4 g/mol |
IUPAC 名称 |
(2S,3R)-2-(4-cyclohexylphenyl)-3-hydroxy-3-(4-methylphenyl)propanoic acid |
InChI |
InChI=1S/C22H26O3/c1-15-7-9-19(10-8-15)21(23)20(22(24)25)18-13-11-17(12-14-18)16-5-3-2-4-6-16/h7-14,16,20-21,23H,2-6H2,1H3,(H,24,25)/t20-,21-/m0/s1 |
InChI 键 |
BMERQOULNHZHJT-SFTDATJTSA-N |
手性 SMILES |
CC1=CC=C(C=C1)[C@@H]([C@H](C2=CC=C(C=C2)C3CCCCC3)C(=O)O)O |
规范 SMILES |
CC1=CC=C(C=C1)C(C(C2=CC=C(C=C2)C3CCCCC3)C(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[4-[(1,4-dimethyl-1,2,4-triazol-4-ium-3-yl)diazenyl]-N-ethylanilino]ethyl benzoate;hydrogen sulfate](/img/structure/B15192098.png)
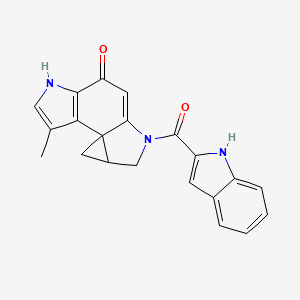
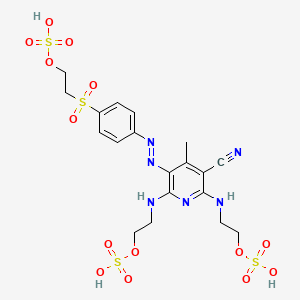
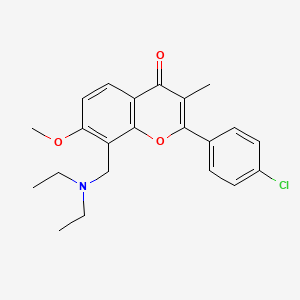
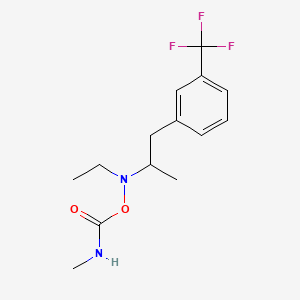
![1-O-[(5S,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl] 4-O-[(2R,3S,5R)-5-(5-(125I)iodanyl-2,4-dioxopyrimidin-1-yl)-2-(phosphonooxymethyl)oxolan-3-yl] butanedioate](/img/structure/B15192129.png)

